2,2'-Oxybis(N-methylaniline)
Overview
Description
2,2’-Oxybis(N-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two N-methylaniline groups connected by an oxygen atom
Mechanism of Action
Target of Action
2,2’-Oxybis(N-methylaniline) is a complex organic compound that belongs to the class of aromatic amines It’s known that aromatic amines like n-methylaniline can interact with various organ systems in the body, including the liver, kidneys, central nervous system, and hematopoietic system .
Mode of Action
It’s known that n-methylaniline, a related compound, can induce tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters upon exposure . It’s plausible that 2,2’-Oxybis(N-methylaniline) might exhibit similar interactions with its targets.
Biochemical Pathways
It’s known that n-methylaniline can affect various biochemical pathways related to oxidative stress and inflammation
Result of Action
Related compounds like n-methylaniline have been shown to induce toxicity in the liver, kidneys, central nervous system, and hematopoietic system . Chronic exposure to N-Methylaniline has also been associated with potential carcinogenicity, particularly in relation to bladder cancer .
Action Environment
It’s known that the toxicity of related compounds like n-methylaniline can be influenced by the concentration of the compound and the duration of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N-methylaniline) typically involves the reaction of N-methylaniline with an appropriate oxygen donor. One common method is the oxidative coupling of N-methylaniline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-Oxybis(N-methylaniline) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the oxidative coupling process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Oxybis(N-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to N-methylaniline.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-methylaniline.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2,2’-Oxybis(N-methylaniline).
Scientific Research Applications
2,2’-Oxybis(N-methylaniline) finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N-Methylaniline: A simpler analog with one N-methylaniline group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
2,2’-Oxybis(N,N-dimethylaniline): Similar structure but with dimethyl groups on the nitrogen atoms.
Uniqueness: 2,2’-Oxybis(N-methylaniline) is unique due to the presence of the oxygen bridge connecting the two N-methylaniline groups. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-methyl-2-[2-(methylamino)phenoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLJHINZMLLYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC2=CC=CC=C2NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453631 | |
Record name | 2,2'-Oxybis(N-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76967-82-3 | |
Record name | 2,2'-Oxybis(N-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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